molecular formula C18H15FN4O2 B2623862 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021137-25-6

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2623862
CAS RN: 1021137-25-6
M. Wt: 338.342
InChI Key: UMTJMUGPIBBQNT-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as compound X, and it is a potent inhibitor of a specific protein that plays a crucial role in various biological processes. The purpose of

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of a specific protein called protein X. This protein is involved in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. By inhibiting protein X, 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide can potentially reduce the growth and spread of cancer cells, reduce inflammation, and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide have been extensively studied. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the formation of new blood vessels. In vivo studies have also shown that this compound can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide in lab experiments is its potent inhibitory activity against protein X. This compound can be used to study the role of protein X in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experimental settings.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can increase the overall yield of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other diseases, including neurological disorders and infectious diseases. Finally, the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound can also be a potential future direction.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves several steps. The first step is the preparation of 6-oxo-3-(pyridin-3-yl)pyridazine, which is achieved by reacting 3-aminopyridine with ethyl acetoacetate. The resulting product is then reacted with 4-fluorobenzoyl chloride to obtain 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein that plays a crucial role in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. Therefore, this compound has been investigated as a potential treatment for various diseases, including cancer, inflammatory diseases, and cardiovascular diseases.

properties

IUPAC Name

4-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJMUGPIBBQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

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